molecular formula C9H7Cl2N3S B2935806 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole CAS No. 312303-66-5

4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole

Cat. No. B2935806
CAS RN: 312303-66-5
M. Wt: 260.14
InChI Key: QODYBSUBPQGRIG-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many effective pharmaceuticals . The 3,4-dichlorophenyl group is a type of aryl group, which is often used in medicinal chemistry due to its bioactive properties .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” would consist of a thiazole ring attached to a 3,4-dichlorophenyl group at the 4-position and a hydrazine group at the 2-position .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and oxidation . The presence of the hydrazine group could potentially make the compound reactive towards carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” would depend on its exact structure. Thiazoles are generally stable and have a five-membered ring structure .

Scientific Research Applications

Corrosion Inhibition

A significant application of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole and its derivatives is in corrosion inhibition. Research by Lagrenée et al. (2002) demonstrated the efficiency of a triazole derivative, 4-MTHT, as a corrosion inhibitor for mild steel in acidic media. This study highlighted the potential of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole derivatives in protecting metal surfaces from corrosion, particularly in industrial settings (Lagrenée et al., 2002).

Antimicrobial and Antifungal Activities

Compounds derived from 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole have been studied for their antimicrobial and antifungal properties. For instance, Sayed et al. (2003) explored the use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in synthesizing new heterocyclic compounds with expected biological activity. These compounds demonstrated antimicrobial and antifungal activities (Sayed et al., 2003).

Antimalarial Effects

Another notable application is in the development of antimalarial drugs. Research by Werbel et al. (1973) involved synthesizing compounds using 3,4-Dichlorophenylisothioeyanate, a related compound, which showed promising antimalarial activity against Plasmodium berghei in mice (Werbel et al., 1973).

Anti-inflammatory Activities

There is also evidence of anti-inflammatory properties in derivatives of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole. Karegoudar et al. (2008) synthesized compounds bearing the trichlorophenyl moiety, which showed significant antimicrobial and anti-inflammatory activities (Karegoudar et al., 2008).

Anticancer Activity

Recent studies have explored the potential of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole derivatives in cancer treatment. Kesuma et al. (2022) synthesized and evaluated the anticancer activity of 2-(3,4-Dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one against MCF-7 cancer cells. This study represents a step forward in the development of new anticancer agents (Kesuma et al., 2022).

Future Directions

The future directions for “4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole” would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODYBSUBPQGRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole

Synthesis routes and methods

Procedure details

A solution of a thiosemicarbazide (10 mmol, 0.91 g) and 3,4-dichlorophenylacetyl bromide (10 mmol, 2.68 g) in dioxane (20 mL) was stirred at room temperature for 16 h. The precipitate of hydrobromide salt was filtered and washed with dioxane (3×10 mL) basified with 2N Na2CO3 (20 mL). The product was filtered, washed with water and dried (2.08 g, 80%). The product was generally satisfactory for further reaction. 1H NMR (400 MHz) δ 8.67 (s, 1H, NH), 8.00 (d, J=1.6 Hz, 1H), 7.76 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.31 (s), 1H MS+(APCI), 259.68, (M+1; calcd 258.97 (M+)
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
3,4-dichlorophenylacetyl bromide
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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